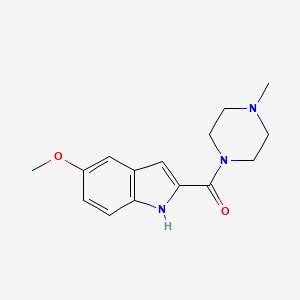
6-Tributylstannylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tributylstannylpyrazin-2-amine is an organotin compound with the molecular formula (C4H3N2)Sn[(CH2)3CH3]3. It is a derivative of pyrazine, where a tributylstannyl group is attached to the 6th position of the pyrazine ring. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tributylstannylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with tributyltin hydride in the presence of a catalyst. One common method is the palladium-catalyzed stannylation of pyrazine using tributyltin hydride. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
6-Tributylstannylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine derivatives with different oxidation states.
Reduction: It can be reduced to form pyrazine derivatives with lower oxidation states.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
6-Tributylstannylpyrazin-2-amine has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, such as the Stille coupling.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Tributylstannylpyrazin-2-amine involves its ability to participate in cross-coupling reactions. The tributylstannyl group acts as a nucleophile, reacting with electrophilic species to form new carbon-carbon or carbon-heteroatom bonds. The palladium catalyst facilitates the formation of the intermediate complex, which undergoes reductive elimination to yield the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tributylstannyl)pyrazine: Similar in structure but lacks the amino group at the 2nd position.
Tributylstannylbenzene: A benzene derivative with a tributylstannyl group.
Tributylstannylpyridine: A pyridine derivative with a tributylstannyl group.
Uniqueness
6-Tributylstannylpyrazin-2-amine is unique due to the presence of both the tributylstannyl group and the amino group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The amino group can act as a nucleophile or base, while the tributylstannyl group can participate in cross-coupling reactions, making it a versatile compound in organic synthesis.
Eigenschaften
Molekularformel |
C16H31N3Sn |
|---|---|
Molekulargewicht |
384.1 g/mol |
IUPAC-Name |
6-tributylstannylpyrazin-2-amine |
InChI |
InChI=1S/C4H4N3.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1,3H,(H2,5,7);3*1,3-4H2,2H3; |
InChI-Schlüssel |
CDEXYBRNJLTXRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)

![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)



![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)

